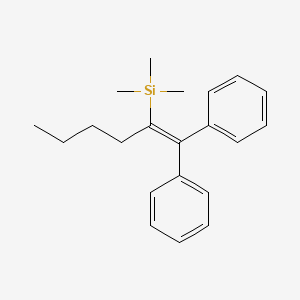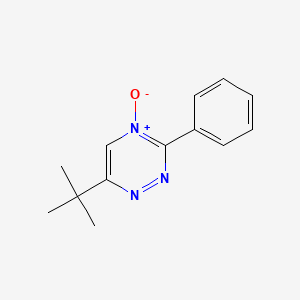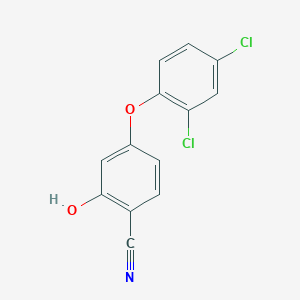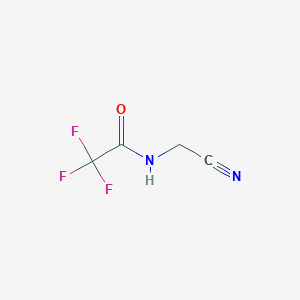
(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C21H28Si. This compound is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 1,1-diphenylhex-1-en-2-yl group. Organosilicon compounds like this one are of significant interest in organic chemistry due to their unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane typically involves the reaction of 1,1-diphenylhex-1-en-2-yl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silanes with different substituents.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the introduction of silicon-containing groups into organic molecules. This is particularly useful in the synthesis of complex organic compounds and materials.
Biology: The compound is used in the development of silicon-based biomaterials and as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing into the potential use of organosilicon compounds in drug delivery systems and as therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives due to its unique properties.
作用機序
The mechanism of action of (1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can stabilize positive charges through hyperconjugation, making the compound reactive towards electrophiles. This property is exploited in various chemical reactions, where the silicon atom acts as a nucleophile or electrophile, depending on the reaction conditions.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: A simpler organosilicon compound used in similar synthetic applications.
Diphenylmethylsilane: Another organosilicon compound with similar reactivity but different substituents.
Uniqueness
(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane is unique due to its combination of a 1,1-diphenylhex-1-en-2-yl group and a trimethylsilyl group. This combination imparts specific reactivity and stability to the compound, making it valuable in various synthetic and industrial applications.
特性
CAS番号 |
71814-13-6 |
|---|---|
分子式 |
C21H28Si |
分子量 |
308.5 g/mol |
IUPAC名 |
1,1-diphenylhex-1-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C21H28Si/c1-5-6-17-20(22(2,3)4)21(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,5-6,17H2,1-4H3 |
InChIキー |
PMIZWACHYYTYSB-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)
![(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B14462409.png)

![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)

![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B14462433.png)
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)




